Entecavir hydrate Entecavir hydrate Entecavir is an oral antiviral drug used in the treatment of hepatitis B virus (HBV) infection. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body. More specifically, it is a deoxyguanosine analogue belonging to a class of carbocyclic nucleosides, that inhibits reverse transcription, DNA replication and transcription in the viral replication process.
Brand Name: Vulcanchem
CAS No.: 209216-23-9
VCID: VC0527207
InChI: InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol

Entecavir hydrate

CAS No.: 209216-23-9

Inhibitors

VCID: VC0527207

Molecular Formula: C12H17N5O4

Molecular Weight: 295.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Entecavir hydrate - 209216-23-9

CAS No. 209216-23-9
Product Name Entecavir hydrate
Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
Standard InChI InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
Standard InChIKey YXPVEXCTPGULBZ-WQYNNSOESA-N
Isomeric SMILES C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Appearance Solid powder
Description Entecavir is an oral antiviral drug used in the treatment of hepatitis B virus (HBV) infection. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body. More specifically, it is a deoxyguanosine analogue belonging to a class of carbocyclic nucleosides, that inhibits reverse transcription, DNA replication and transcription in the viral replication process.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BMS-200475; BMS 200475; BMS200475; BMS 200475-01; BMS-200475-01; Entecavir hydrate; Entecavir monohydrate; Baraclude.
Reference 1: Yuan M, Wang W, Chen H, Lu J, He M, Liu C, Tang H, Wang L. ABCC4, ABCC5 and SLC28A1 polymorphisms: host genome on responses of chronic hepatitis B patients with entecavir treatment. Antivir Ther. 2016 Jun 29. doi: 10.3851/IMP3063. [Epub ahead of print] PubMed PMID: 27354267.
2: Ahn J, Lim JK, Lee HM, Lok AS, Nguyen M, Pan CQ, Mannalithara A, Te H, Reddy KR, Trinh H, Chu D, Tran T, Lau D, Leduc TS, Min A, Trong Le L, Bae H, Van Tran S, Do S, Hann HL, Wong C, Han S, Pillai A, Park JS, Tong M, Scaglione S, Woog J, Kim WR. Lower Observed Hepatocellular Carcinoma Incidence in Chronic Hepatitis B Patients Treated With Entecavir: Results of the ENUMERATE Study. Am J Gastroenterol. 2016 Jun 21. doi: 10.1038/ajg.2016.257. [Epub ahead of print] PubMed PMID: 27325221.
3: Yang NH, Yuan GS, Zhou YC, Liu JW, Huang HP, Hu CG, Xiong L, Li Y, Zhou FY, Yang SL, Zhou YP. [Entecavir combined with Fufang Biejia Ruangan tablet in treatment of chronic hepatitis B patients with liver fibrosis: 96-week efficacy analyses]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun 20;36(6):775-9. Chinese. PubMed PMID: 27320877.
4: Chan P, Mould DR, Tarif MA, Reynolds L, LaCreta F, Bertz R, Bifano M. Using Population Pharmacokinetic and Pharmacodynamic Analyses of Entecavir in Pediatric Subjects to Simplify Dosing Recommendations. Clin Pharmacokinet. 2016 Jun 18. [Epub ahead of print] PubMed PMID: 27319000.
5: Wang Y, Liu S, Chen YU, Zheng S, Zhou LI, Lu F, Duan Z. Lamivudine-resistant rtL180M and rtM204I/V are persistently dominant during combination rescue therapy with entecavir and adefovir for hepatitis B. Exp Ther Med. 2016 Jun;11(6):2293-2299. Epub 2016 Apr 6. PubMed PMID: 27313669; PubMed Central PMCID: PMC4888018.
6: Kim JH, Ahn SH, Ko SY, Choe WH, Kim KH, Kwon SY. The efficacy of tenofovir-based therapy in patients showing suboptimal response to entecavir-adefovir combination therapy. Clin Mol Hepatol. 2016 Jun 15. doi: 10.3350/cmh.2015.0053. [Epub ahead of print] PubMed PMID: 27304549.
7: Kim JH, Sinn DH, Kim K, Kim H, Gwak GY, Paik YH, Choi MS, Lee JH, Koh KC, Paik SW. Lamivudine versus Entecavir for Newly Diagnosed Hepatitis B Virus-Related Hepatocellular Carcinoma. Gut Liver. 2016 Jun 13. doi: 10.5009/gnl15527. [Epub ahead of print] PubMed PMID: 27282264.
8: Yang C, Qin B, Yuan Z, Chen L, Zhou HY. Meta-analysis of prophylactic entecavir or lamivudine against hepatitis B virus reactivation. Ann Hepatol. 2016 Jul-Aug;15(4):501-11. PubMed PMID: 27236149.
9: Ray G. 5-year efficacy of entecavir in Indian patients with chronic hepatitis B. Indian J Gastroenterol. 2016 May;35(3):190-4. doi: 10.1007/s12664-016-0664-x. Epub 2016 May 24. PubMed PMID: 27216583.
10: Zoulim F, Białkowska-Warzecha J, Diculescu MM, Goldis AE, Heyne R, Mach T, Marcellin P, Petersen J, Simon K, Bendahmane S, Klauck I, Wasiak W, Janssen HL. Entecavir plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure. Hepatol Int. 2016 May 20. [Epub ahead of print] PubMed PMID: 27206517.
11: Chakkor A, Rouibaa F, Elaboudi S, Aourarh A. An evaluation of entecavir treatment among nucleos(t)ide-naïve Moroccan patients with chronic hepatitis B. BMJ Open Gastroenterol. 2016 Apr 26;3(1):e000081. doi: 10.1136/bmjgast-2016-000081. eCollection 2016. PubMed PMID: 27195127; PubMed Central PMCID: PMC4860722.
12: Abbas Z, Memon MS, Umer MA, Abbas M, Shazi L. Co-treatment with pegylated interferon alfa-2a and entecavir for hepatitis D: A randomized trial. World J Hepatol. 2016 May 18;8(14):625-31. doi: 10.4254/wjh.v8.i14.625. PubMed PMID: 27190579; PubMed Central PMCID: PMC4867420.
13: Wang L, Ye Z, Liang H, Zhang B, Xu L, Feng Z, Liu S, Shi W. The combination of tacrolimus and entecavir improves the remission of HBV-associated glomerulonephritis without enhancing viral replication. Am J Transl Res. 2016 Mar 15;8(3):1593-600. eCollection 2016. PubMed PMID: 27186284; PubMed Central PMCID: PMC4859643.
14: Sriprayoon T, Mahidol C, Ungtrakul T, Chun-On P, Soonklang K, Pongpun W, Laohapand C, Dechma J, Pothijaroen C, Auewarakul C, Tanwandee T. Efficacy and safety of entecavir versus tenofovir treatment in chronic hepatitis B patients: A randomized controlled trial. Hepatol Res. 2016 May 13. doi: 10.1111/hepr.12743. [Epub ahead of print] PubMed PMID: 27176630.
15: Yang J, Sun H, Liu Q. The Comparative Efficacy and Safety of Entecavir and Lamivudine in Patients with HBV-Associated Acute-on-Chronic Liver Failure: A Systematic Review and Meta-Analysis. Gastroenterol Res Pract. 2016;2016:5802674. doi: 10.1155/2016/5802674. Epub 2016 Apr 11. Review. PubMed PMID: 27148364; PubMed Central PMCID: PMC4842383.
16: Song JH, Kim SY, Shin JK, Hong SD, Rim KS, Park HN, Lee JH, Lee YB, Oh SH, Hwang SG. [A Case of Severe Peripheral Polyneuropathy Occurring after Entecavir Treatment in a Hepatitis B Patient]. Korean J Gastroenterol. 2016 Apr 25;67(4):216-219. doi: 10.4166/kjg.2016.67.4.216. Korean. PubMed PMID: 27112249.
17: Yue-Meng W, Li YH, Wu HM, Yang J, Xu Y, Yang LH, Yang JH. Telbivudine versus lamivudine and entecavir for treatment-naïve decompensated hepatitis B virus-related cirrhosis. Clin Exp Med. 2016 Apr 19. [Epub ahead of print] PubMed PMID: 27094312.
18: Law ST, Lee MK, Lee AS, Tung Y, Li KK. Comparison of clinical efficacy and renal safety of telbivudine and entecavir in chronic hepatitis B patients receiving cytotoxic chemotherapy. J Dig Dis. 2016 Apr 16. doi: 10.1111/1751-2980.12349. [Epub ahead of print] PubMed PMID: 27085094.
19: Streinu-Cercel A, Sandulescu O, Stefan M, Streinu-Cercel A. Treatment with lamivudine and entecavir in severe acute hepatitis B. Indian J Med Microbiol. 2016 Apr-Jun;34(2):166-72. doi: 10.4103/0255-0857.176837. PubMed PMID: 27080767.
20: Yang S, Xing H, Wang Q, Wang X, Liu S, Cheng J. De novo entecavir+adefovir dipivoxil+lamivudine triple-resistance mutations resulting from sequential therapy with adefovir dipivoxil, and lamivudine. Ann Clin Microbiol Antimicrob. 2016 Apr 14;15:24. doi: 10.1186/s12941-016-0138-0. PubMed PMID: 27079793; PubMed Central PMCID: PMC4832522.
PubChem Compound 16052026
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator